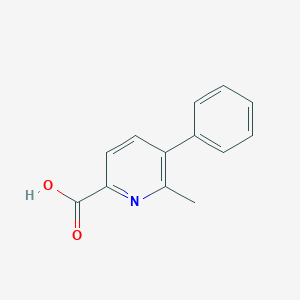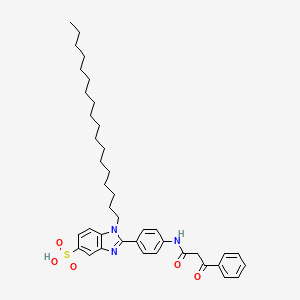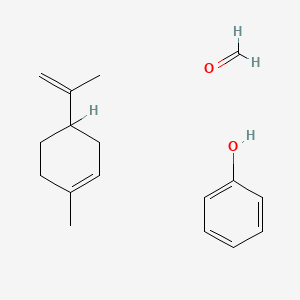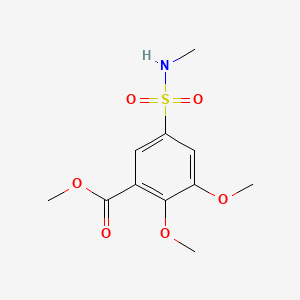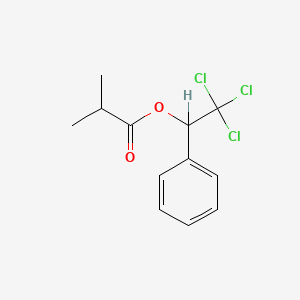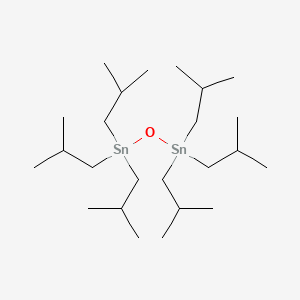
Distannoxane, hexakis(2-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Distannoxane, hexakis(2-methylpropyl)- is an organotin compound characterized by the presence of tin-oxygen bonds This compound is part of a broader class of distannoxanes, which are known for their unique structural and chemical properties
準備方法
The synthesis of distannoxane, hexakis(2-methylpropyl)- typically involves the reaction of organotin halides with alcohols or other nucleophiles. One common method is the reaction of hexakis(2-methylpropyl)tin chloride with water or a hydroxyl-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
化学反応の分析
Distannoxane, hexakis(2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides or other higher oxidation state species.
Reduction: Reduction reactions can convert the tin centers to lower oxidation states.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups attached to the tin atoms with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Distannoxane, hexakis(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Preliminary studies suggest that it may have anticancer properties, although more research is needed to confirm its efficacy and safety.
Industry: It is used in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
作用機序
The mechanism by which distannoxane, hexakis(2-methylpropyl)- exerts its effects varies depending on the application. In catalysis, the tin-oxygen bonds play a crucial role in facilitating the reaction by stabilizing transition states and intermediates. In biological applications, the compound may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects. The specific molecular targets and pathways involved are still under investigation.
類似化合物との比較
Distannoxane, hexakis(2-methylpropyl)- can be compared with other distannoxanes and organotin compounds. Similar compounds include:
Distannoxane, hexakis(2-methyl-2-phenylpropyl)-: This compound has a similar structure but with phenyl groups attached to the tin atoms, which may alter its chemical properties and applications.
Hexakis(2-methyl-2-phenylpropyl)distannoxane: Another variant with phenyl groups, known for its distinct thermophysical properties
特性
CAS番号 |
6208-26-0 |
|---|---|
分子式 |
C24H54OSn2 |
分子量 |
596.1 g/mol |
IUPAC名 |
tris(2-methylpropyl)-[tris(2-methylpropyl)stannyloxy]stannane |
InChI |
InChI=1S/6C4H9.O.2Sn/c6*1-4(2)3;;;/h6*4H,1H2,2-3H3;;; |
InChIキー |
KSZQDTUBHCGRLZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C[Sn](CC(C)C)(CC(C)C)O[Sn](CC(C)C)(CC(C)C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13769779.png)
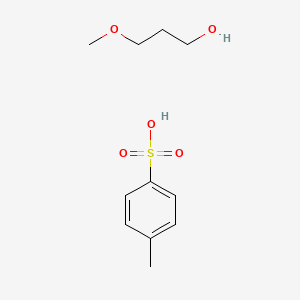
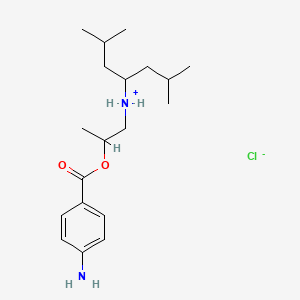


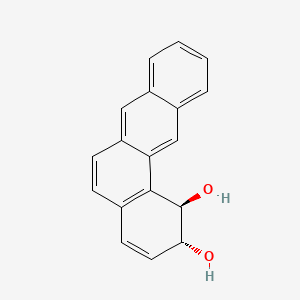
![6-Butyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B13769821.png)
